molecular formula C9H16N4O B1491975 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol CAS No. 2098075-82-0

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Cat. No. B1491975
CAS RN: 2098075-82-0
M. Wt: 196.25 g/mol
InChI Key: RRDGKYFIUVAZJN-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, also known as AEP, is an important chemical compound belonging to the family of pyrrolidine-based compounds. This compound is widely used in the field of medicinal chemistry, as it has a variety of applications in the pharmaceutical industry, in the synthesis of drugs, and in the production of new materials. AEP has been studied extensively in order to determine its effects on the body and its potential uses in the laboratory. In

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. It's utilized extensively to develop compounds for treating various human diseases. The saturation of the pyrrolidine scaffold, due to sp3-hybridization, allows for efficient exploration of pharmacophore space, significantly contributing to stereochemistry and enhancing three-dimensional molecular coverage. This versatility underscores the scaffold's importance in generating bioactive molecules with distinct biological profiles, targeting selectivity through various synthetic strategies and structural modifications (Petri et al., 2021).

Pyrazole-Pyridine Complexes and Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a close relative to the core structure of the query compound, is pivotal in designing kinase inhibitors due to its versatile binding modes. It's often encountered in kinase inhibitors, playing a critical role in drug design for targeting a broad spectrum of kinase-related diseases. The structural adaptability of pyrazolo[3,4-b]pyridine allows it to bind in multiple ways, contributing significantly to the development of inhibitors with enhanced activity, selectivity, and advantageous physical properties (Wenglowsky, 2013).

Biological Activities and Applications

Both pyrrolidine and pyrazole derivatives demonstrate a wide array of biological activities, including anticancer, anti-inflammatory, CNS agents, and more. Their structural elements are essential in drug discovery, serving as building blocks for developing drug-like candidates with a broad range of medicinal properties. The continuous exploration and utilization of these scaffolds in medicinal chemistry highlight the potential for discovering novel drug candidates with optimized biological profiles for various therapeutic areas (Cherukupalli et al., 2017).

properties

IUPAC Name

1-(2-aminoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-2-5-12-6-8(9(14)7-12)13-4-1-3-11-13/h1,3-4,8-9,14H,2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDGKYFIUVAZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCN)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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